

Compound Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-5-methylthiophene-2-carboxylic acid

Cat. No.: B186588

[Get Quote](#)

4-Bromo-5-methylthiophene-2-carboxylic acid is a substituted thiophene, a class of sulfur-containing heterocyclic compounds that are prominent scaffolds in medicinal chemistry.[2] Its unique arrangement of a carboxylic acid, a bromine atom, and a methyl group on the thiophene ring makes it a valuable and versatile synthetic intermediate.

1.1. Core Identifiers

The fundamental identifiers for this compound are crucial for accurate sourcing, cataloging, and regulatory compliance.

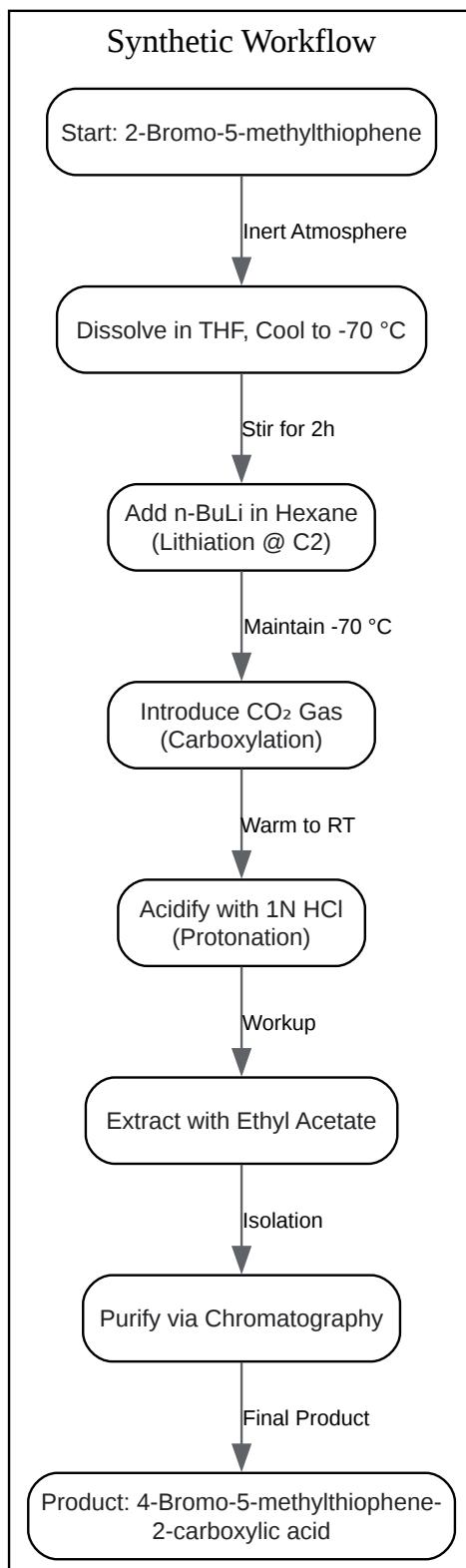
Identifier	Value	Source
CAS Number	29421-99-6	[3]
IUPAC Name	4-bromo-5-methylthiophene-2-carboxylic acid	[3]
Molecular Formula	C ₆ H ₅ BrO ₂ S	[3]
Molecular Weight	221.07 g/mol	[3]
SMILES	CC1=C(C=C(S1)C(=O)O)Br	[3]
InChIKey	JUPQMRVILHTCOF-UHFFFAOYSA-N	[3]

1.2. Physicochemical Data

The physical properties of the compound dictate its handling, solvent selection, and reaction conditions. The data presented below are computed properties from authoritative databases. Experimental values should be confirmed via a Certificate of Analysis from the supplier.

Property	Value	Source
Molecular Weight	221.07 g/mol	[3]
Exact Mass	219.91936 Da	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	2	[3]
Rotatable Bond Count	1	[3]
Topological Polar Surface Area	65.5 Å ²	[3]

1.3. Spectroscopic Profile


Spectroscopic analysis is essential for structure confirmation and purity assessment.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the single thiophene proton, a singlet for the methyl (CH₃) protons, and a broad singlet for the carboxylic acid (COOH) proton.[3]
- Infrared (IR) Spectroscopy: Key characteristic absorptions would include a broad O-H stretch for the carboxylic acid (around 3300-2500 cm⁻¹) and a sharp C=O stretch (around 1760-1690 cm⁻¹).[4]
- Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity separated by 2 m/z units (e.g., [M-H]⁻ at 220 and 222), confirming the presence of a single bromine atom.[5]

Synthesis and Purification Workflow

The synthesis of substituted thiophene carboxylic acids often involves regioselective lithiation followed by carboxylation. This approach provides excellent control over the position of the introduced carboxylic acid group. While a specific protocol for the 4-bromo isomer is not detailed in the provided literature, a robust and analogous procedure for a similar isomer, 3-Bromo-5-methylthiophene-2-carboxylic acid, offers a validated synthetic template.[\[5\]](#)

Causality in Experimental Design: The choice of n-butyllithium (n-BuLi) is critical; it is a strong base capable of deprotonating the thiophene ring. The reaction is conducted at extremely low temperatures (-70 °C) to prevent side reactions and ensure kinetic control of the lithiation, leading to high regioselectivity. The subsequent introduction of gaseous carbon dioxide serves as the electrophile to form the carboxylate salt, which is then protonated during acidic workup.

[Click to download full resolution via product page](#)

Caption: A representative workflow for the synthesis of bromomethylthiophene carboxylic acids.

2.1. Representative Experimental Protocol

This protocol is adapted from the synthesis of a structural isomer and serves as an illustrative procedure.[\[5\]](#)

- Reaction Setup: In an oven-dried, three-neck flask under an inert argon atmosphere, dissolve the starting material (e.g., 2-bromo-5-methylthiophene) in anhydrous tetrahydrofuran (THF).
- Lithiation: Cool the solution to -70 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi, typically 1.6 M in hexanes) dropwise while maintaining the internal temperature below -65 °C. Stir the resulting mixture at -70 °C for 2 hours.
- Carboxylation: While maintaining the low temperature, bubble dry carbon dioxide gas through the reaction mixture for 1 hour. Continue the CO₂ addition as the mixture is allowed to slowly warm to room temperature.
- Workup: Once at room temperature, acidify the reaction mixture to a pH of 2 by adding 1 N hydrochloric acid.
- Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

Chemical Reactivity and Applications

The synthetic value of **4-Bromo-5-methylthiophene-2-carboxylic acid** lies in the orthogonal reactivity of its two primary functional groups. This dual functionality allows for sequential and selective modifications, making it an ideal scaffold for building molecular complexity.

Caption: Key reactive sites and associated synthetic transformations.

3.1. Reactions at the Carboxylic Acid Group

The carboxylic acid moiety is readily converted into other functional groups, most commonly amides and esters. These reactions are fundamental in drug development for modulating properties like solubility, cell permeability, and target binding. For instance, esterification with various alcohols is a common first step in creating libraries of potential drug candidates.[\[6\]](#)

3.2. Reactions at the Bromine Atom

The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This is arguably its most powerful feature for generating molecular diversity.

- **Suzuki Cross-Coupling:** This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond by coupling the thiophene ring with various aryl or heteroaryl boronic acids. This method is widely used to synthesize complex bioactive molecules with potential spasmolytic or antibacterial activities.[\[2\]](#)[\[6\]](#)
- **Other Coupling Reactions:** The C-Br bond can also participate in other important transformations such as Sonogashira, Heck, and Buchwald-Hartwig amination reactions, further expanding its synthetic utility.

Safety and Handling

Proper handling of **4-Bromo-5-methylthiophene-2-carboxylic acid** is essential to ensure laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).

4.1. GHS Hazard Classification

Hazard Code	Description	Class	Source
H302	Harmful if swallowed	Acute toxicity, oral (Category 4)	[3] [7]
H315	Causes skin irritation	Skin corrosion/irritation (Category 2)	[3] [7]
H319	Causes serious eye irritation	Serious eye damage/eye irritation (Category 2A)	[3] [7]
H335	May cause respiratory irritation	Specific target organ toxicity, single exposure (Category 3)	[3] [7]

4.2. Recommended Safety Protocols

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[\[8\]](#)
- Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[\[7\]](#)[\[9\]](#) Avoid contact with skin, eyes, and clothing.[\[7\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[9\]](#)
- First Aid:
 - If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[\[7\]](#)
 - If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[\[7\]](#)
 - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[\[7\]](#)
 - If Inhaled: Remove person to fresh air and keep comfortable for breathing.[\[7\]](#)

Conclusion

4-Bromo-5-methylthiophene-2-carboxylic acid is a high-value synthetic intermediate with significant potential in medicinal chemistry and materials science. Its well-defined structure and the distinct reactivity of its functional groups provide a reliable and versatile platform for the synthesis of novel and complex molecules. Understanding its properties, synthetic pathways, and safety requirements, as detailed in this guide, enables researchers to effectively and safely incorporate this powerful building block into their research and development programs.

References

- PubChem. **4-Bromo-5-methylthiophene-2-carboxylic acid** | C6H5BrO2S | CID 818889. [\[Link\]](#)
- PubChem.
- Oakwood Chemical. 4-Bromo-5-ethyl-thiophene-2-carboxylic acid. [\[Link\]](#)
- MDPI. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [\[Link\]](#)
- MySkinRecipes. 5-Bromo-4-methylthiophene-2-carboxylic acid. [\[Link\]](#)
- National Institutes of Health.
- National Institutes of Health.
- ResearchGate. (PDF)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 5-Bromo-4-methylthiophene-2-carboxylic acid [myskinrecipes.com]
- 2. Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against *Salmonella Typhi*, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Bromo-5-methylthiophene-2-carboxylic acid | C6H5BrO2S | CID 818889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-Bromo-5-methylthiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Compound Identification and Physicochemical Properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b186588#4-bromo-5-methylthiophene-2-carboxylic-acid-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com